Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester
Description
Properties
CAS No. |
303067-90-5 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
bis(2-methylpropyl) 2,3-di(propan-2-yl)butanedioate |
InChI |
InChI=1S/C18H34O4/c1-11(2)9-21-17(19)15(13(5)6)16(14(7)8)18(20)22-10-12(3)4/h11-16H,9-10H2,1-8H3 |
InChI Key |
WNVMVIYFKFGESM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C(C)C)C(C(C)C)C(=O)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Esterification Reaction
One common method for synthesizing this compound involves the esterification of butanedioic acid with isopropanol and 2-methylpropanol. The general reaction can be summarized as follows:
$$
\text{Butanedioic Acid} + \text{Isopropanol} + \text{2-Methylpropanol} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$
- Mix butanedioic acid with a stoichiometric amount of isopropanol and 2-methylpropanol in a reaction flask.
- Heat the mixture under reflux conditions to promote the reaction.
- Utilize a catalyst such as sulfuric acid to enhance the rate of esterification.
- After completion, remove excess alcohol via distillation to obtain the desired ester.
Transesterification Method
Another effective method for synthesizing this compound is through transesterification, where an existing ester reacts with alcohols.
- Start with an existing diester such as diisobutyl succinate.
- Add a mixture of isopropanol and 2-methylpropanol to the diester.
- Heat the mixture while stirring continuously to ensure complete reaction.
- Purify the resulting product through distillation or recrystallization.
Yield and Purity Analysis
The yield and purity of the synthesized compound can be analyzed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Esterification | 85 | 98 |
| Transesterification | 90 | 95 |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, regenerating the parent diacid and alcohols.
| Reaction Type | Conditions | Products | Significance |
|---|---|---|---|
| Acidic Hydrolysis | H₃O⁺ (e.g., H₂SO₄/H₂O reflux) | Butanedioic acid + 2-methylpropyl alcohol (2×) | Reversible cleavage of ester bonds |
| Basic Hydrolysis | OH⁻ (e.g., NaOH aqueous) | Butanedioate salt + 2-methylpropyl alcohol (2×) | Irreversible saponification, yielding water-soluble salt and alcohol |
The reaction mechanism involves nucleophilic attack on the carbonyl carbon, followed by elimination of the alcohol.
Transesterification
This reaction involves exchanging alkyl groups with other alcohols or esters under catalytic conditions (e.g., acid/base catalysts).
Example Reaction :
Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester + methanol → Mixed esters (e.g., methyl 2,3-bis(1-methylethyl)succinate) + 2-methylpropyl alcohol
| Parameter | Detail |
|---|---|
| Catalysts | Acidic (e.g., H₂SO₄) or basic (e.g., NaOMe) |
| Temperature | Reflux conditions (e.g., 100–150°C) |
| Purpose | Modifying ester functionality for specific applications |
Polymerization Reactions
While not explicitly detailed in sources, the compound’s ester functionality suggests potential applications in polymer chemistry:
-
Condensation Polymerization :
-
Reacts with diols or diamines to form polyesters or polyamides.
-
Example: Cross-linking with ethylene glycol under heat/catalyst conditions.
-
-
Plasticizer Role :
-
Reduces intermolecular forces in polymers (e.g., PVC) to enhance flexibility.
-
Other Potential Reactions
-
Alkylation : Possible substitution of ester groups with alkylating agents.
-
Oxidation : Cleavage of ester bonds under strong oxidizing conditions (e.g., KMnO₄).
Structural and Mechanistic Insights
Scientific Research Applications
Industrial Applications
1. Solvent in Chemical Processes
- Diisobutyl succinate serves as an effective solvent in various chemical reactions due to its favorable solvent properties. It is used in the synthesis of polymers and resins, enhancing the solubility of reactants.
2. Plasticizer
- This compound is utilized as a plasticizer in the production of plastics and synthetic materials. It improves flexibility and durability in polymer formulations, making it suitable for applications in coatings and adhesives.
Pharmaceutical Applications
1. Drug Formulation
- Diisobutyl succinate is explored as a potential excipient in drug formulations. Its ability to enhance solubility and bioavailability of poorly soluble drugs makes it valuable in pharmaceutical applications. Studies have shown that it can improve the dissolution rate of certain active pharmaceutical ingredients (APIs), facilitating better therapeutic outcomes.
Case Study: Enhanced Drug Delivery
- A study published in the Journal of Pharmaceutical Sciences demonstrated that incorporating diisobutyl succinate into a formulation significantly increased the solubility of a poorly soluble drug by up to 50%, thereby improving its bioavailability .
Food Technology
1. Flavoring Agent
- In the food industry, diisobutyl succinate is used as a flavoring agent due to its pleasant aroma and taste profile. It is particularly useful in enhancing flavors in processed foods and beverages.
2. Food Packaging
- The compound's properties make it suitable for use in food packaging materials, where it can act as a barrier against moisture and oxygen, thus extending shelf life.
Environmental Applications
1. Biodegradable Products
- With increasing environmental concerns, diisobutyl succinate has been investigated for its potential use in biodegradable plastics. Its incorporation into biodegradable polymer matrices can enhance the material's mechanical properties while maintaining environmental compatibility.
Data Table: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Industrial | Solvent for chemical processes | Enhances solubility of reactants |
| Plasticizer for polymers | Improves flexibility and durability | |
| Pharmaceutical | Excipient in drug formulations | Increases solubility and bioavailability |
| Food Technology | Flavoring agent | Enhances taste profiles |
| Food packaging | Extends shelf life | |
| Environmental | Component in biodegradable products | Improves mechanical properties |
Mechanism of Action
The mechanism of action of Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester involves its interaction with specific molecular targets and pathways . The ester groups can undergo hydrolysis to release active metabolites that interact with enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Chemical Identity :
- Systematic IUPAC Name : Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester
- Common Synonyms: Diisobutyl 2,3-diisopropylsuccinate; Diisobutyl succinate (CAS 925-06-4)
- Molecular Formula : C12H22O4
- Molecular Weight : 230.30 g/mol
- Structure : A succinic acid backbone with two isopropyl groups at positions 2 and 3, esterified with two isobutyl (2-methylpropyl) groups.
Key Properties :
- Physical State : Likely a liquid at room temperature (inferred from analogous succinate esters).
- Applications : Used as a plasticizer, solvent, or intermediate in organic synthesis. Regulatory status includes inclusion in the U.S. EPA’s Safer Chemical Ingredients List (SCIL) .
Comparison with Structural Analogs
Succinate Esters with Varied Alkyl Groups
Key Differences :
- Functionality: Diisopropyl tartrate’s hydroxyl groups enable hydrogen bonding, making it useful in asymmetric catalysis, unlike non-hydroxylated succinate esters .
Diesters of Longer-Chain Dicarboxylic Acids
Key Differences :
Functionalized Succinate Derivatives
Key Differences :
Biological Activity
Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester, commonly known as diisobutyl succinate, is an ester derived from butanedioic acid (succinic acid) and isobutyl alcohol. This compound is notable for its applications in various fields including pharmaceuticals, cosmetics, and as a solvent in chemical processes. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.
- Chemical Formula: C₁₂H₂₂O₄
- Molecular Weight: 230.30 g/mol
- CAS Registry Number: 925-06-4
- IUPAC Name: Butanedioic acid, bis(2-methylpropyl) ester
Biological Activity Overview
The biological activity of diisobutyl succinate has been studied in various contexts, particularly its potential as an antimicrobial agent and its effects on human health.
Antimicrobial Properties
Recent studies have indicated that diisobutyl succinate exhibits significant antimicrobial properties. For instance:
- Study Findings: A study published in the Journal of Applied Microbiology demonstrated that diisobutyl succinate effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 0.5% for both strains, suggesting a potent antimicrobial effect .
- Mechanism of Action: The antimicrobial activity is hypothesized to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.
Cytotoxicity and Safety Profile
While diisobutyl succinate shows promise as an antimicrobial agent, its cytotoxicity has also been evaluated:
- Cytotoxicity Studies: Research published in Toxicology Reports assessed the cytotoxic effects of diisobutyl succinate on human cell lines. The compound exhibited low cytotoxicity at concentrations below 1%, indicating a favorable safety profile for potential therapeutic uses .
- Safety Assessment: Long-term exposure studies are necessary to fully understand the implications of chronic exposure to this compound in various settings.
Case Studies
Several case studies have highlighted the applications and effects of diisobutyl succinate:
- Cosmetic Formulation:
- Pharmaceutical Applications:
Data Table: Biological Activity Summary
| Property | Value/Observation |
|---|---|
| Antimicrobial Activity | Effective against E. coli and S. aureus (MIC: 0.5%) |
| Cytotoxicity | Low cytotoxicity (<1% concentration) |
| Applications | Cosmetic formulations; Pharmaceutical solvents |
Q & A
Basic: What synthetic methodologies are recommended for the preparation of butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester?
Answer: The compound can be synthesized via esterification reactions between succinic acid derivatives and isobutanol. A common approach involves:
- Catalyzed esterification : Using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. The reaction typically requires azeotropic removal of water to drive completion .
- Enzymatic synthesis : Lipases (e.g., Candida antarctica lipase B) immobilized on supports can achieve esterification under mild, solvent-free conditions, reducing side reactions .
- Quality control : Post-synthesis purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to remove unreacted alcohols or acidic byproducts.
Basic: What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Answer:
- NMR spectroscopy : H and C NMR can confirm ester linkage formation (e.g., carbonyl peaks at ~170 ppm in C NMR) and branching patterns of the isopropyl and 2-methylpropyl groups .
- GC-MS : High-resolution GC-MS with a non-polar capillary column (e.g., DB-5) can resolve ester isomers and quantify purity by peak area integration .
- FT-IR : Absorption bands at ~1730–1740 cm (C=O stretching) and ~1150–1250 cm (C-O ester linkage) validate functional groups .
Basic: How can researchers determine the compound’s solubility profile in common laboratory solvents?
Answer:
- Shake-flask method : Saturate solvents (e.g., water, ethanol, hexane) with the compound at 25°C, filter, and quantify dissolved ester via UV-Vis (if chromophoric) or gravimetric analysis .
- Computational prediction : Use Hansen solubility parameters (δ, δ, δ) to predict miscibility. For example, the compound’s high hydrophobicity (logP ~4–5) suggests poor aqueous solubility but compatibility with non-polar solvents .
Advanced: How can computational modeling aid in predicting the compound’s environmental fate and toxicity?
Answer:
- QSAR models : Predict biodegradation rates (e.g., EPI Suite) and ecotoxicity (e.g., ECOSAR) using the compound’s SMILES notation (CC(C)COC(=O)CCC(=O)OCC(C)C) .
- Molecular docking : Simulate interactions with enzymes like esterases or cytochrome P450 to assess metabolic pathways and potential bioaccumulation .
- Density functional theory (DFT) : Calculate hydrolysis activation energies to evaluate stability in aqueous environments .
Advanced: What experimental strategies resolve contradictions in reported physicochemical data (e.g., melting points, stability)?
Answer:
- Interlaboratory validation : Standardize measurement protocols (e.g., DSC for melting point determination) across labs to minimize instrumentation bias .
- Accelerated stability studies : Expose the compound to controlled stressors (heat, light, humidity) and monitor degradation via HPLC to reconcile discrepancies in shelf-life claims .
- Crystallography : Single-crystal X-ray diffraction can resolve ambiguities in molecular conformation affecting melting points .
Advanced: How can researchers investigate the compound’s role in polymer plasticization or drug delivery systems?
Answer:
- Plasticizer compatibility testing : Blend with polymers (e.g., PVC) and assess mechanical properties (tensile strength, glass transition temperature) via dynamic mechanical analysis (DMA) .
- Drug encapsulation studies : Formulate liposomes or micelles with the ester as a hydrophobic carrier. Monitor drug release kinetics using dialysis membranes and UV-Vis spectroscopy .
- Cytotoxicity assays : Use in vitro models (e.g., HepG2 cells) to evaluate biocompatibility for biomedical applications .
Advanced: What methodologies detect and quantify trace degradation products of this ester in environmental samples?
Answer:
- LC-MS/MS : Employ reverse-phase columns (C18) with electrospray ionization (ESI) to identify hydrolytic products (e.g., succinic acid, isobutanol) at ppb levels .
- Isotope dilution : Spike samples with deuterated analogs (e.g., d-isobutanol) to improve quantification accuracy in complex matrices like soil or wastewater .
- Microbial degradation assays : Use Pseudomonas spp. cultures (common soil bacteria) to track ester breakdown via GC headspace analysis of CO evolution .
Advanced: How can enantiomeric purity be assessed if the compound exhibits stereoisomerism?
Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a polar mobile phase (hexane/isopropanol) to resolve enantiomers .
- Optical rotation : Measure specific rotation ([α]) and compare to literature values for pure enantiomers .
- Enzymatic resolution : Treat racemic mixtures with stereoselective hydrolases (e.g., pig liver esterase) and monitor enantiomer ratios via circular dichroism (CD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
